C3 Bromo Substituent Enables Exclusive Access to Suzuki-Miyaura Derivatization Chemistry
The C3 bromo group in 3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine provides a unique electrophilic site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and vinyl substituents at the C3 position [1]. In contrast, the 6,8-dichloroimidazo[1,2-a]pyrazine analog (CAS 1245645-38-8) lacks this bromo handle entirely, rendering it chemically inert to such derivatization chemistries without prior halogenation . The 3-bromo-6-chloroimidazo[1,2-a]pyrazine analog offers only partial functionality at C6, failing to provide the dual electronic modulation conferred by the C6/C8 dichloro motif [1].
| Evidence Dimension | Chemoselective coupling capability at C3 position |
|---|---|
| Target Compound Data | Present (C3-Br reactive handle) |
| Comparator Or Baseline | 6,8-Dichloroimidazo[1,2-a]pyrazine (CAS 1245645-38-8): Absent (no C3 halogen); 3-Bromo-6-chloroimidazo[1,2-a]pyrazine: Present but lacks C8 chloro modulation |
| Quantified Difference | Binary capability: Reactivity present vs. absent |
| Conditions | Standard Suzuki-Miyaura cross-coupling reaction conditions utilizing palladium catalysts and boronic acid/ester coupling partners in organic or aqueous-organic solvent systems |
Why This Matters
This enables synthetic access to structurally diverse C3-arylated imidazo[1,2-a]pyrazine libraries that are inaccessible from non-brominated or mono-chlorinated precursors.
- [1] Basiuk VA. Imidazo[1,2-a]pyrazines. Russian Chemical Reviews. 1997;66(3):207-224. doi:10.1070/RC1997v066n03ABEH000273 View Source
